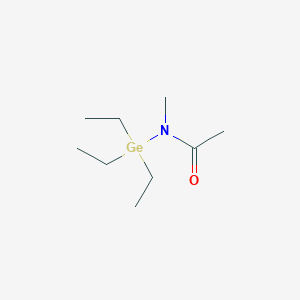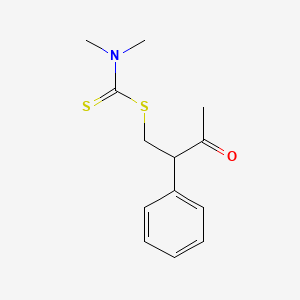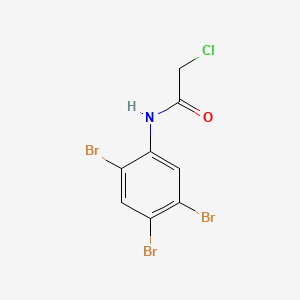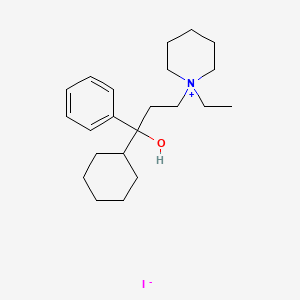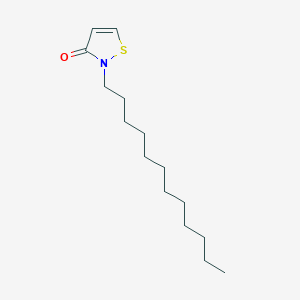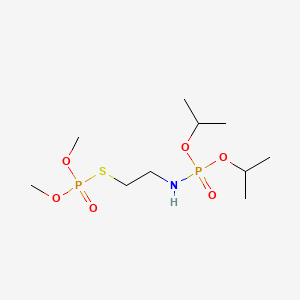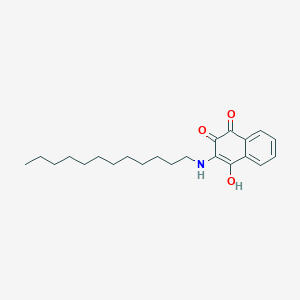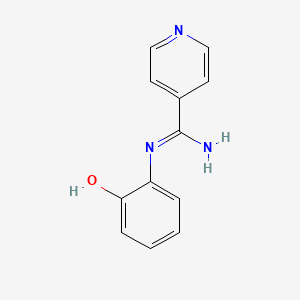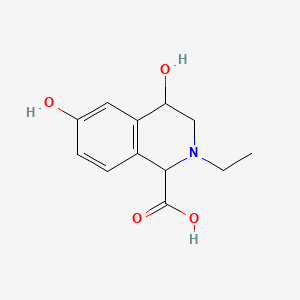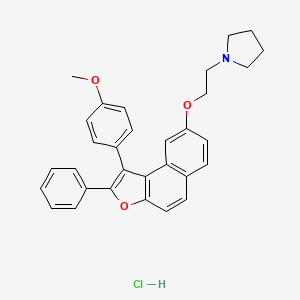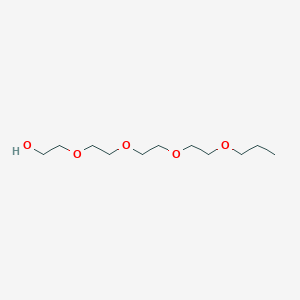
3,6,9,12-Tetraoxapentadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxapentadecan-1-ol is an organic compound with the molecular formula C10H22O5. It is a member of the polyethylene glycol family and is characterized by the presence of multiple ether linkages. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6,9,12-Tetraoxapentadecan-1-ol can be synthesized through a multi-step process starting from tetraethylene glycol. The synthesis involves esterification, mesylation, azide substitution, reduction, and hydrolysis . Each step requires specific reagents and conditions to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 3,6,9,12-Tetraoxapentadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) and sodium azide (NaN3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
3,6,9,12-Tetraoxapentadecan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is employed in the study of biological systems, particularly in the development of drug delivery systems.
Medicine: It is investigated for its potential use in pharmaceuticals, especially in the formulation of drugs with improved solubility and bioavailability.
Industry: The compound finds applications in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxapentadecan-1-ol involves its interaction with various molecular targets and pathways. The compound’s multiple ether linkages allow it to form hydrogen bonds and interact with different biomolecules. This interaction can influence the solubility, stability, and bioavailability of drugs, making it a valuable component in pharmaceutical formulations .
Comparison with Similar Compounds
3,6,9,12-Tetraoxatetradecan-1-ol: Similar in structure but with a different chain length.
14-Amino-3,6,9,12-tetraoxatetradecan-1-ol: Contains an amino group, making it more reactive in certain chemical reactions.
3,6,9,12-Tetraoxapentadec-14-en-1-ol: Features an additional double bond, which can alter its chemical properties
Uniqueness: 3,6,9,12-Tetraoxapentadecan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages. These characteristics make it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
23307-36-0 |
|---|---|
Molecular Formula |
C11H24O5 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H24O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h12H,2-11H2,1H3 |
InChI Key |
SXNRWWNGEQMQCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


